molecular formula C5H10N2O2 B011476 1-(1-Hydroxyethyl)imidazolidin-2-one CAS No. 109674-15-9

1-(1-Hydroxyethyl)imidazolidin-2-one

Cat. No. B011476
M. Wt: 130.15 g/mol
InChI Key: YAEWEVDBVRPFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxyethyl)imidazolidin-2-one, also known as HEI-2, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. HEI-2 is a chiral molecule, which means that it exists in two mirror-image forms.

Scientific Research Applications

1-(1-Hydroxyethyl)imidazolidin-2-one has been studied extensively for its potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one has been used as a moisturizing agent due to its ability to retain water. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one has been studied as a potential plant growth regulator due to its ability to promote root growth.

Mechanism Of Action

1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to interact with metal ions such as copper, zinc, and iron. The mechanism of action of 1-(1-Hydroxyethyl)imidazolidin-2-one is thought to involve the formation of stable complexes with these metal ions, which can lead to the inhibition of various enzymes and proteins. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Biochemical And Physiological Effects

1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and acetylcholinesterase. In vivo studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can reduce inflammation and oxidative stress, and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

1-(1-Hydroxyethyl)imidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to work with. However, 1-(1-Hydroxyethyl)imidazolidin-2-one has some limitations. It is a chiral molecule, which means that it exists in two mirror-image forms. This can complicate experiments that require the use of a specific enantiomer. 1-(1-Hydroxyethyl)imidazolidin-2-one can also form stable complexes with metal ions, which can interfere with experiments that involve the use of metal ions.

Future Directions

1-(1-Hydroxyethyl)imidazolidin-2-one has several potential future directions for research. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential drug delivery system. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential plant growth regulator. It could also be studied for its potential use in crop protection. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential moisturizing agent. It could also be studied for its potential use in anti-aging products.
Conclusion:
In conclusion, 1-(1-Hydroxyethyl)imidazolidin-2-one is a cyclic amino acid that has potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-(1-Hydroxyethyl)imidazolidin-2-one has shown promising results in various studies, and further research is needed to fully explore its potential.

Synthesis Methods

1-(1-Hydroxyethyl)imidazolidin-2-one can be synthesized through the reaction of L-histidine and glyoxylic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic imidazolidinone ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

properties

CAS RN

109674-15-9

Product Name

1-(1-Hydroxyethyl)imidazolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-(1-hydroxyethyl)imidazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9)

InChI Key

YAEWEVDBVRPFFY-UHFFFAOYSA-N

SMILES

CC(N1CCNC1=O)O

Canonical SMILES

CC(N1CCNC1=O)O

synonyms

2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI)

Origin of Product

United States

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